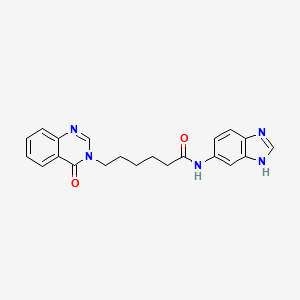![molecular formula C18H19N5O4S B10987287 methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10987287.png)
methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(プロパン-2-イル)-2-({[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセチル}アミノ)-1,3-チアゾール-4-カルボン酸メチルは、チアゾール環、トリアゾール部分、およびフェノキシアセチル基を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
5-(プロパン-2-イル)-2-({[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセチル}アミノ)-1,3-チアゾール-4-カルボン酸メチルの合成は、通常、複数のステップを伴います。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を含むハントシュチアゾール合成によって合成できます。
トリアゾール部分の導入: トリアゾール環は、アジドとアルキンの間のヒュイスゲン環状付加反応(多くの場合、「クリック」反応と呼ばれる)によって導入できます。
フェノキシアセチル化: フェノキシアセチル基は、通常、トリエチルアミンなどの塩基の存在下で、フェノキシアセチルクロリドを使用してアシル化反応によって導入されます。
最終的なカップリング: 最終的なカップリングステップは、中間体の反応によって目的の生成物を形成し、多くの場合、穏やかな加熱下で、ジクロロメタンなどの適切な溶媒の存在下で行われます。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化するために上記の合成経路を最適化することを含む可能性があります。これには、反応条件をよりよく制御するための連続フロー反応器の使用や、工業用グレードの溶媒と試薬を使用して反応をスケールアップすることが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Triazole Moiety: The triazole ring can be introduced through a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne.
Phenoxyacetylation: The phenoxyacetyl group is introduced via an acylation reaction, typically using phenoxyacetyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often under mild heating and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環で、酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応はカルボニル基を標的にすることができ、アルコールに変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、多くの場合、塩基の存在下で置換反応に使用できます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: さまざまな置換フェノキシ誘導体。
科学研究の応用
化学
化学では、この化合物は、そのユニークな構造的特徴と反応性のために、有機合成における貴重な中間体として研究されています。
生物学
生物学的研究では、特に酵素阻害研究において、生物活性分子の可能性を秘めているため、注目されています。
医学
医薬品化学では、抗真菌、抗菌、抗がん作用など、潜在的な治療特性が調査されています。
産業
産業部門では、新しい材料の開発や、より複雑な分子の合成における前駆体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis.
Biology
In biological research, it is explored for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry
In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用機序
5-(プロパン-2-イル)-2-({[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセチル}アミノ)-1,3-チアゾール-4-カルボン酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリアゾール部分は、金属イオンと相互作用することが知られており、金属酵素を阻害する可能性があります。フェノキシアセチル基は、特定のタンパク質標的への結合親和性を高める可能性があり、チアゾール環は水素結合と疎水性相互作用に関与する可能性があります。
類似の化合物との比較
類似の化合物
5-(プロパン-2-イル)-2-({[3-(1H-1,2,4-トリアゾール-1-イル)フェノキシ]アセチル}アミノ)-1,3-チアゾール-4-カルボン酸メチル: 構造は似ていますが、トリアゾールの異性体が異なります。
5-(プロパン-2-イル)-2-({[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセチル}アミノ)-1,3-チアゾール-4-カルボン酸エチル: 構造は似ていますが、メチルエステルではなくエチルエステルです。
独自性
5-(プロパン-2-イル)-2-({[3-(4H-1,2,4-トリアゾール-4-イル)フェノキシ]アセチル}アミノ)-1,3-チアゾール-4-カルボン酸メチルにおけるトリアゾール、チアゾール、およびフェノキシアセチル基のユニークな組み合わせにより、科学研究や産業におけるさまざまな用途に役立つ独特の化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
Methyl 5-(propan-2-yl)-2-({[3-(1H-1,2,4-triazol-1-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a different triazole isomer.
Ethyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The unique combination of the triazole, thiazole, and phenoxyacetyl groups in methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate provides it with distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C18H19N5O4S |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
methyl 5-propan-2-yl-2-[[2-[3-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N5O4S/c1-11(2)16-15(17(25)26-3)22-18(28-16)21-14(24)8-27-13-6-4-5-12(7-13)23-9-19-20-10-23/h4-7,9-11H,8H2,1-3H3,(H,21,22,24) |
InChIキー |
WQTZGYAAYSWSKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2)N3C=NN=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-benzylpiperidin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B10987204.png)
![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B10987207.png)
![N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10987210.png)
![ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B10987215.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B10987217.png)
![6-Methoxypyridin-3-yl 2-({4-[(6-methoxypyridin-3-yl)amino]-4-oxobutanoyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10987223.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10987230.png)

![N-(1,3-benzothiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10987240.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B10987248.png)
![1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone](/img/structure/B10987257.png)
![5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B10987274.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B10987279.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10987280.png)
